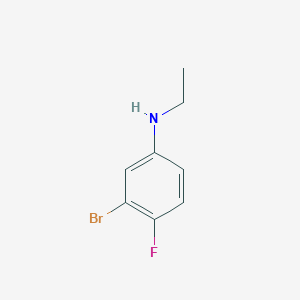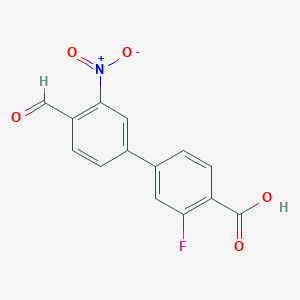
3-Methyl-5-o-tolyl-1H-pyrazole
概要
説明
3-Methyl-5-o-tolyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features a methyl group at the 3-position and an o-tolyl group at the 5-position, making it a substituted pyrazole derivative. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
作用機序
Target of Action
It’s known that pyrazole derivatives, which 3-methyl-5-o-tolyl-1h-pyrazole is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new useful derivatives .
Mode of Action
Pyrazoles, in general, are known for their diverse biological activities, which may be influenced by their structural properties, such as tautomerism . This phenomenon can influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazole derivatives have been used as starting materials for the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . These complex systems can affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that pyrazole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a wide range of potential molecular and cellular effects.
Action Environment
It’s known that the structure of pyrazoles, including tautomeric and conformational preferences, can be influenced by environmental factors . These factors could potentially impact the action and efficacy of this compound.
生化学分析
Biochemical Properties
3-Methyl-5-o-tolyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, particularly against enzymes like cyclooxygenase and lipoxygenase . These interactions are crucial in modulating inflammatory responses and other physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can modulate the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to alterations in gene expression, affecting various cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been observed to inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its activity and function, affecting cellular processes and overall physiological responses.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, modulating their activity and function. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the regioselective synthesis using Nano-ZnO as a catalyst. This method involves the condensation of 1,3-diketones with arylhydrazines under mild conditions . Another approach is the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, which affords the desired pyrazole derivatives with high yields and minimal reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize transition-metal catalysts and photoredox reactions to enhance efficiency and selectivity. One-pot multicomponent processes are also employed to streamline production and reduce waste .
化学反応の分析
Types of Reactions
3-Methyl-5-o-tolyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
科学的研究の応用
3-Methyl-5-o-tolyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer agent and as a treatment for various diseases.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an o-tolyl group.
5-Methyl-3-phenyl-1H-pyrazole: Another derivative with a different substitution pattern.
3-Methyl-5-p-tolyl-1H-pyrazole: Similar compound with a p-tolyl group instead of an o-tolyl group.
Uniqueness
3-Methyl-5-o-tolyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
5-methyl-3-(2-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKAVZKWTXSJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)



![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
